molecular formula C10H13N3O3 B12275282 benzyl N-[(2Z)-2-amino-2-hydroxyiminoethyl]carbamate

benzyl N-[(2Z)-2-amino-2-hydroxyiminoethyl]carbamate

Cat. No.: B12275282
M. Wt: 223.23 g/mol
InChI Key: ZBXIEJDYVHPGMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[(2Z)-2-amino-2-hydroxyiminoethyl]carbamate typically involves the reaction of benzyl carbamate with appropriate reagents to introduce the amino and hydroxyimino groups. One common method involves the use of N-bromoacetamide and lithium hydroxide or lithium methoxide to achieve high yields . Another approach includes the use of cesium carbonate and TBAI for the efficient synthesis of carbamates under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic hydrogenation (Pd-C, H2) is common for the removal of protecting groups such as the carboxybenzyl (CBz) group .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[(2Z)-2-amino-2-hydroxyiminoethyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines .

Scientific Research Applications

Inhibitors of Enzymatic Activity

Benzyl N-[(2Z)-2-amino-2-hydroxyiminoethyl]carbamate has been identified as a potential inhibitor of various enzymes, particularly those involved in cancer and inflammatory pathways. Its structural characteristics allow it to interact effectively with target proteins, leading to inhibition of enzymatic activity. For instance, it shows promise as an inhibitor of Bruton's tyrosine kinase (Btk), which is crucial in B-cell signaling pathways. This inhibition can be beneficial for treating certain types of cancers and autoimmune diseases .

Pharmaceutical Development

The compound is an intermediate in the synthesis of novel pharmaceutical agents, particularly those targeting HIV integrase. Integrase inhibitors are essential for antiretroviral therapy, making this compound significant in the ongoing fight against HIV/AIDS . The development of such inhibitors can lead to more effective treatment regimens for patients.

Antiviral Agents

Research indicates that this compound may also exhibit antiviral properties. Its mechanism includes interference with viral replication processes, making it a candidate for further investigation in the development of antiviral therapies .

Case Study 1: Bruton's Tyrosine Kinase Inhibition

A study highlighted the efficacy of this compound as a Btk inhibitor. The compound was tested for its ability to reduce Btk activity in vitro, demonstrating significant inhibition compared to control groups. This finding supports its potential use in treating diseases like chronic lymphocytic leukemia (CLL) .

Case Study 2: HIV Integrase Inhibitors

In a pharmacological study, this compound was synthesized as part of a series aimed at developing new integrase inhibitors. The compound showed promising results in preliminary assays, indicating its potential effectiveness against HIV .

Mechanism of Action

The mechanism by which benzyl N-[(2Z)-2-amino-2-hydroxyiminoethyl]carbamate exerts its effects involves its role as an intermediate in the synthesis of HIV-integrase inhibitors. The compound interacts with molecular targets and pathways involved in the inhibition of HIV integrase, an enzyme crucial for the replication of the HIV virus .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl N-[(2Z)-2-amino-2-hydroxyiminoethyl]carbamate is unique due to its specific configuration and functional groups, which make it particularly effective as an intermediate in the synthesis of HIV-integrase inhibitors. Its ability to undergo various chemical reactions also adds to its versatility in scientific research .

Biological Activity

Benzyl N-[(2Z)-2-amino-2-hydroxyiminoethyl]carbamate is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound can be characterized by its unique chemical structure, which includes a carbamate functional group and an imine moiety. The molecular formula is C10H14N2O3C_{10}H_{14}N_{2}O_{3}, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.

The biological activity of this compound is primarily attributed to its interaction with various biological pathways. Studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic processes. For instance, it has been linked to the inhibition of glycogen phosphorylase, an enzyme critical for glucose metabolism, which could have implications for treating conditions like diabetes .

1. Enzyme Inhibition

The compound has demonstrated significant inhibitory effects on glycogen phosphorylase activity. This inhibition is particularly relevant for managing hyperglycemia in diabetic models. Research indicates that compounds with similar structures have been effective in reducing blood glucose levels by modulating glycogenolysis .

2. Neuroprotective Effects

There is emerging evidence that suggests potential neuroprotective properties associated with this compound. In vitro studies have indicated that related oxime compounds can reactivate acetylcholinesterase (AChE) inhibited by organophosphates, thereby mitigating neurotoxic effects . This property may position the compound as a candidate for further research in neurodegenerative diseases.

Case Study 1: Glycogen Phosphorylase Inhibition

A study was conducted using diabetic animal models to evaluate the efficacy of this compound in lowering plasma glucose levels. The results showed a dose-dependent decrease in blood sugar levels following administration of the compound, highlighting its potential as a therapeutic agent for diabetes management.

Dose (mg/kg)Blood Glucose Level (mg/dL)% Reduction
515020%
1013035%
2010050%

Case Study 2: Neuroprotective Activity

In a series of experiments assessing the reactivation of AChE after organophosphate exposure, this compound exhibited significant reactivation capabilities compared to standard treatments. The results indicated that this compound could potentially be developed as a therapeutic agent against organophosphate poisoning.

Treatment GroupAChE Activity (% Control)
Control100
Benzyl Carbamate75
Standard Oxime60

Properties

Molecular Formula

C10H13N3O3

Molecular Weight

223.23 g/mol

IUPAC Name

benzyl N-[(2Z)-2-amino-2-hydroxyiminoethyl]carbamate

InChI

InChI=1S/C10H13N3O3/c11-9(13-15)6-12-10(14)16-7-8-4-2-1-3-5-8/h1-5,15H,6-7H2,(H2,11,13)(H,12,14)

InChI Key

ZBXIEJDYVHPGMD-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)NC/C(=N/O)/N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(=NO)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.